Patent Family Inclusion: USP7 Modulation and Kinase Inhibition Programs
(4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol is explicitly claimed as a synthetic intermediate in multiple USP7 modulator patent families (US-2021317134-A1, US-2019142834-A1, US-10722514-B2) filed between 2017 and 2021 . By contrast, the 4-bromo analog ({4-bromothieno[3,2-d]pyrimidin-6-yl}methanol) and the ethanol derivative ({4-chlorothieno[3,2-d]pyrimidin-6-yl}ethanol) do not appear in the same USP7 patent claims, despite structural similarity . The thieno[3,2-d]pyrimidine scaffold broadly supports kinase inhibition across PI3K, EGFR, ATR, CDK7, and RIPK2 targets [1], but the specific 6-hydroxymethyl substitution pattern of this compound enables downstream functionalization pathways not accessible with 6-carboxamide or 6-unsubstituted cores, which dominate the SIRT3 inhibitor and sirtuin modulator literature [2].
| Evidence Dimension | Patent claim inclusion (presence in granted or pending patent claims) |
|---|---|
| Target Compound Data | Present in USP7 modulator patent claims (US-2021317134-A1, US-2019142834-A1, US-10722514-B2) |
| Comparator Or Baseline | 4-bromo analog: Not present in these patent families; 6-ethanol analog: Not present in these patent families (class-level inference) |
| Quantified Difference | Patent-specific inclusion (binary: present vs. not present) |
| Conditions | USPTO and international patent filings, 2017–2021 priority dates |
Why This Matters
Procurement of a building block with documented inclusion in granted patents reduces IP clearance risk and provides a precedent-validated synthetic route for medicinal chemistry programs targeting ubiquitin-proteasome pathways.
- [1] Medscape MEDLINE. (2024). Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase. Eur J Med Chem, 255:115370. View Source
- [2] Scholars Portal. (2024). Design, synthesis and biological evaluation of novel SIRT3 inhibitors targeting both NAD+ and substrate binding sites for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 276, 116689. View Source
